But-2-ynylzinc bromide
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Overview
Description
But-2-ynylzinc bromide is an organozinc compound with the molecular formula C4H5BrZn. It is widely used in organic synthesis due to its reactivity and versatility. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
But-2-ynylzinc bromide can be synthesized through the reaction of but-2-yne with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
But-2-yne+ZnBr2→But-2-ynylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
But-2-ynylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is a commonly used solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the but-2-ynyl group and the coupling partner.
Scientific Research Applications
But-2-ynylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which but-2-ynylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
But-2-ynylmagnesium bromide: Another organometallic compound used in similar types of reactions.
But-2-ynylcopper bromide: Used in coupling reactions but with different reactivity and selectivity.
But-2-ynylaluminum bromide: Used in organic synthesis with distinct properties compared to zinc-based reagents.
Uniqueness
But-2-ynylzinc bromide is unique due to its balance of reactivity and stability. It offers a versatile platform for various chemical transformations while being relatively easy to handle compared to other organometallic compounds.
Properties
IUPAC Name |
bromozinc(1+);but-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5.BrH.Zn/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUJULWYHMDXMK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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